molecular formula C19H16N2O2 B2584230 (E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 1997338-15-4

(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B2584230
CAS No.: 1997338-15-4
M. Wt: 304.349
InChI Key: XNHQNVRBQDSNIM-WYMLVPIESA-N
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Description

(E)-3-(4-Methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a synthetic compound based on the tricyclic pyrrolo[1,2-a]quinazolinone scaffold, which is recognized as a close structural analog of naturally occurring vasicinone alkaloids . This scaffold is considered a privileged structure in medicinal chemistry due to its diverse biological activity and is a promising subject for the design of natural product-like compound libraries . Compounds sharing this core structure have demonstrated significant potential in anticancer research. Specifically, analogs of 2,3-dihydroquinazolin-4(1H)-one have been identified as broad-spectrum cytotoxic agents that function by inhibiting tubulin polymerization, a key mechanism for halting cell division . These compounds have shown sub-micromolar potency against a wide panel of human cancer cell lines, including colon, glioblastoma, ovarian, and lung cancers, and can induce G2/M phase cell cycle arrest, a hallmark of anti-mitotic agents . Furthermore, the structurally related tricyclic quinazoline scaffold is under investigation for neurodegenerative diseases, with some derivatives exhibiting potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them candidates for Alzheimer's disease research . This product is provided for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(3E)-3-[(4-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-23-15-8-6-13(7-9-15)12-14-10-11-21-17-5-3-2-4-16(17)19(22)20-18(14)21/h2-9,12H,10-11H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHQNVRBQDSNIM-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzylidene group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride and alkyl halides can introduce different substituents.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Studies have demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study reported that derivatives of this compound showed promising activity against prostate cancer cells, with IC50 values indicating effective inhibition of cell growth. The mechanism behind this activity is believed to involve the induction of apoptosis in cancer cells through modulation of key signaling pathways associated with cell survival and proliferation .

Case Study: Prostate Cancer Cell Lines

  • Cell Line Tested : PC-3 (prostate cancer)
  • IC50 Value : 0.33 μM
  • Mechanism : Induction of apoptosis and inhibition of VEGFR-2 signaling pathways.

VEGFR-2 Inhibition

The compound has also been investigated for its role as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. VEGFR-2 is crucial in angiogenesis, and its inhibition can significantly impact tumor growth and metastasis. Research indicates that compounds similar to (E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one can effectively inhibit VEGFR-2 activity, thereby reducing tumor vascularization and growth .

Data Table: VEGFR-2 Inhibition Studies

CompoundIC50 Value (µM)Effect on Tumor Growth
Compound A0.39Significant reduction
Compound B0.54Moderate reduction

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes within the bacteria. Specific studies have highlighted its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Study: Antimicrobial Efficacy

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Varies by strain but generally in the low µM range.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. These effects could be beneficial in conditions such as neurodegenerative diseases where oxidative stress plays a significant role. The compound's ability to scavenge free radicals and reduce oxidative damage to neuronal cells is under investigation .

Data Table: Neuroprotective Studies

Study FocusResult
Oxidative Stress ReductionSignificant decrease in reactive oxygen species (ROS) levels
Neurodegeneration ModelsImproved survival rates of neuronal cells

Synthesis and Derivatives

The synthesis of this compound has been optimized using microwave-assisted techniques to enhance yield and purity. Various derivatives have been created to explore structure-activity relationships (SAR), leading to compounds with improved biological activities .

Synthesis Overview

  • Method : Microwave-assisted synthesis
  • Yield Improvement : Up to 85% in some cases
  • Focus on SAR : Identifying functional groups that enhance potency.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways. For example, it could target kinases or other proteins involved in cell proliferation, leading to the inhibition of cancer cell growth. The exact pathways and molecular targets are still under investigation, but its effects on the MAPK/ERK and PI3K/Akt/mTOR pathways have been suggested.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Synthesis : Bulky substituents (e.g., piperazinyl or morpholinyl groups) require longer reaction times or higher catalyst loads, as seen in compounds 11 and 13 .
  • Yield Trends : Amine-containing derivatives (e.g., 13 ) show higher yields (62%) compared to morpholine-based 11 (35%), likely due to steric and electronic factors .

Physicochemical Properties

Compound Melting Point/Decomposition (°C) Purity (HPLC) 1H NMR (δ, ppm) 13C NMR (δ, ppm) Reference
4 213–216 (lit. 217–218) 100% 8.29 (dd, J = 7.9 Hz), 7.65 (s br) 170.2 (C=O), 164.4 (C=N)
6 Decomposes at 230 96.0% 7.59 (ddd, J = 8.3, 7.4 Hz), 4.14–4.11 (m) 143.0 (aromatic), 45.9 (N-CH₂)
11 Decomposes at 275 N/A 8.32 (d, J = 8.1 Hz), 3.76–3.74 (m, morpholine) 66.8 (morpholine-O), 50.4 (N-CH₂)
9 232–235 N/A 7.02 (d, J = 8.2 Hz), 3.76–3.74 (m, pyrrolidine) 24.0 (pyrrolidine-CH₂), 95.6 (C=N)

Key Observations :

  • Thermal Stability: Morpholine-substituted 11 exhibits higher decomposition temperatures (275°C) than dimethylamino derivative 4 (213–216°C), suggesting enhanced stability from the oxygen-rich morpholine ring .
  • Spectral Trends : The C=N imine carbon in 9 appears at δ 95.6 ppm, whereas in 4 , the C=O carbonyl resonates at δ 170.2 ppm, reflecting electronic differences between substituents .

Biological Activity

(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a synthetic compound that belongs to the class of pyrroloquinazolinones, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H16N2O3, with a molecular weight of 320.35 g/mol. The compound features a pyrrolo[1,2-a]quinazolinone core structure, which is known for its potential kinase inhibitory activity and other bioactive properties.

PropertyValue
Molecular FormulaC19H16N2O3
Molecular Weight320.35 g/mol
StructureChemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those similar to this compound. Research has shown that compounds in this class can inhibit cell proliferation in various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated a series of quinazolin-4(3H)-one derivatives for their antiproliferative activities against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One derivative exhibited an IC50 value of 5.53 μM against the HT29 (colon cancer) cell line, inducing G2/M phase arrest and promoting tubulin polymerization in vitro .

The mechanisms by which this compound may exert its biological effects include:

  • Kinase Inhibition : The pyrrolo[1,2-a]quinazolinone core is associated with kinase inhibition, which plays a crucial role in regulating cell growth and survival.
  • Antimicrobial Activity : Some studies suggest that derivatives may possess antimicrobial properties due to their structural features .

Antimicrobial Activity

Pyrroloquinazoline derivatives have also been explored for their antibacterial and antifungal activities. While specific data on this compound is limited, related compounds have shown moderate activity against various bacterial strains .

Synthesis and Evaluation

The synthesis of compounds like this compound typically involves multi-step organic reactions. For instance:

  • Formation of the Dihydropyrroloquinazolinone Core : This involves cyclization reactions that create the core structure.
  • Functionalization : The introduction of functional groups such as methoxy or benzylidene moieties enhances biological activity.

Table 2: Summary of Biological Evaluations

Study FocusFindings
Anticancer ActivityIC50 values ranging from 5.53 μM in HT29 cells; G2/M phase arrest observed .
Antimicrobial PropertiesModerate activity against various bacterial strains reported .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation and benzylidene group introduction. Key steps include:

  • Amide formation : Reacting 2-(4-chlorobutanamido)benzamide under reflux in ethanol to form the quinazolinone core.
  • Methylene introduction : Using diethylamino or dimethylamino reagents in POCl3 or DMF to generate the (E)-configured benzylidene group.
  • Optimization : Control reaction temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., ethanol for recrystallization) to enhance yield (up to 96% purity reported). Use Design of Experiments (DOE) to test variables like catalyst loading and solvent ratios .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the benzylidene group and quinazolinone core. For example, a broad singlet at δ 46.8 ppm in ¹³C NMR indicates the dihydropyrrolo ring .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 337.1312 [M+H]⁺).
  • HPLC : Reverse-phase HPLC with C18 columns and UV detection ensures purity (>95%) under gradient elution (acetonitrile/water) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H···O dimers) for structural validation .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • In silico prediction : Use molecular docking to assess binding affinity to targets like kinases or GPCRs, leveraging structural similarities to triazoloquinazolinones .
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs. Include controls for solvent effects (e.g., DMSO ≤0.1%) .
  • Selectivity profiling : Screen against non-target enzymes (e.g., CYP450 isoforms) to evaluate off-target risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies using standardized protocols (e.g., consistent cell lines, assay durations). For example, discrepancies in IC₅₀ values may arise from variations in cell passage number or serum concentration .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified methoxy or benzylidene groups to isolate pharmacophoric contributions. Test these in parallel to identify critical substituents .
  • Mechanistic studies : Use CRISPR-Cas9 knockouts or RNAi to confirm target engagement in cellular models .

Q. What experimental design strategies optimize the synthesis of analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • DoE approaches : Apply factorial designs to test variables (e.g., solvent polarity, temperature) for reaction steps. For example, a 2³ factorial design can optimize cyclocondensation yield by balancing ethanol/water ratios and catalyst loadings .
  • ADME profiling : Use Caco-2 permeability assays and microsomal stability tests to prioritize analogs with enhanced bioavailability. Correlate logP values (HPLC-derived) with absorption data .

Q. How can researchers assess the environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer :

  • Environmental persistence : Conduct OECD 301F biodegradation tests in aqueous media, monitoring half-life via LC-MS. Compare with structurally similar compounds (e.g., triazoloquinazolines) .
  • Toxicity profiling : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). For example, EC₅₀ values <1 mg/L indicate high aquatic toxicity, necessitating mitigation strategies .
  • Biotic transformation : Incubate with soil microbiota or liver microsomes to identify metabolites (e.g., demethylation products) via HRMS/MS .

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